Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with dimethyl groups and an amide linkage to a 2-methylphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the acylation of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 5-amino-1,3-dimethylbenzene-1,3-dicarboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dimethyl-2-[[2-(2-methylphenoxy)acetyl]amino]-3-thienylacetate: Similar structure with a thienyl group instead of a benzene ring.
5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]isophthalic acid: Contains a dimethoxyphenyl group instead of a methylphenoxy group.
Uniqueness
Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both ester and amide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-12-6-4-5-7-16(12)26-11-17(21)20-15-9-13(18(22)24-2)8-14(10-15)19(23)25-3/h4-10H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAUFVAZCGXSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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